(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethylphenyl group, and a diazinane trione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of (5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the diazinane trione core, followed by the introduction of the fluorophenyl and trimethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts. Industrial production methods may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:
Benzylamine: An organic compound with a similar amine functional group but different structural features.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: A compound with a similar aromatic structure but different functional groups and applications
Properties
IUPAC Name |
5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-11-8-12(2)17(13(3)9-11)24-19(26)16(18(25)23-20(24)27)10-22-15-6-4-14(21)5-7-15/h4-10,26H,1-3H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEOSKGTCAODHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)F)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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